N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Catalog No.
S3392167
CAS No.
147011-40-3
M.F
C15H19NO3
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropan...

CAS Number

147011-40-3

Product Name

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

IUPAC Name

N-benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C15H19NO3/c1-14(18-9-10-19-14)15(7-8-15)13(17)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17)

InChI Key

OIAAZGWSYZACAI-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a benzyl group, and a dioxolane moiety. The chemical formula for this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol . The presence of the dioxolane ring contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of amides and dioxolanes. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide may be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Ring-opening reactions: The dioxolane ring may participate in nucleophilic attacks leading to ring-opening under certain conditions, which can be exploited in synthetic pathways.

Preliminary studies suggest that N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide exhibits significant biological activity. It has been noted for potential anti-inflammatory and analgesic properties, possibly due to its ability to modulate pathways involved in pain perception and inflammation . Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves several key steps:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
  • Cyclopropanation: A cyclopropane ring can be formed using methods such as the Simmons-Smith reaction or by employing diazo compounds.
  • Amidation: The final step involves the reaction of the cyclopropane derivative with benzylamine or benzyl isocyanate to form the desired amide .

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions.

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory medications.
  • Chemical Research: Its unique structure makes it useful for studying reaction mechanisms involving dioxolanes and cyclopropanes.

Interaction studies involving N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide have primarily focused on its binding affinity to various biological targets. Preliminary results indicate that it may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management therapies . Further studies are needed to confirm these interactions and assess their pharmacological relevance.

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide shares structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure FeaturesUnique Aspects
N-BenzylcyclopropanecarboxamideCyclopropane and amideLacks the dioxolane moiety
2-Methyl-1,3-dioxolaneDioxolane structureNo cyclopropane or amide functionality
BenzylideneacetoneContains a benzyl groupDifferent functional groups; lacks cyclopropane
N-Boc-protected amino acidsAmino acid structureUtilizes a different protective group

The uniqueness of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide lies in its combination of a cyclopropane ring with a dioxolane moiety, which may confer distinct reactivity and biological properties not found in similar compounds.

Retrosynthetic Analysis of Cyclopropane-Dioxolane Hybrid Architectures

Retrosynthetic dissection of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide reveals three primary fragments: the cyclopropane core, the 1,3-dioxolane ring, and the benzyl carboxamide side chain (Figure 1). The cyclopropane ring can be traced to precursors such as 1,5-pentanediol derivatives or α,β-unsaturated carbonyl compounds, leveraging transition-metal-catalyzed cyclopropanation protocols. The 1,3-dioxolane moiety suggests a ketone precursor protected via acid-catalyzed acetal formation with 2-methyl-1,2-ethanediol. The benzyl carboxamide group implies a late-stage acylation of a cyclopropane-bearing amine with benzyl isocyanate or a reactive acylating agent.

Critical disconnections include:

  • Cyclopropane Ring Formation: A [2+1] cycloaddition strategy using manganese-catalyzed hydrogen borrowing between diols and ketones.
  • Dioxolane Installation: Protection of a ketone intermediate with 2-methyl-1,3-propanediol under Brønsted acid catalysis.
  • Carboxamide Coupling: Amine acylation using benzyl isocyanate or mixed carbonates.

This approach ensures modularity, allowing independent optimization of each fragment before convergent assembly.

Catalytic Approaches to Stereoselective Cyclopropanation

Stereoselective cyclopropanation remains pivotal for accessing the strained cyclopropane core. Two catalytic systems dominate:

Manganese-Catalyzed Hydrogen Borrowing

Manganese pincer complexes (e.g., Mn-PNP) enable atom-economic cyclopropanation via dehydrogenation of diols (e.g., 1,5-pentanediol) and subsequent coupling with ketones or secondary alcohols. For example, reacting 2-methyl-1,3-dioxolan-2-yl-propanediol with cyclohexanone under Mn catalysis yields cyclopropane-dioxolane hybrids with moderate diastereoselectivity (dr 3:1 to 4:1). Key advantages include water as the sole byproduct and compatibility with air-sensitive functional groups.

Photoredox-Catalyzed Radical Cyclopropanation

Visible-light-mediated cyclopropanation using active methylene compounds (e.g., malonates) and unactivated alkenes offers complementary stereochemical outcomes. Irradiation of 4CzIPN photocatalyst in the presence of O~2~ and iodides generates α-carbon radicals, which undergo radical-polar crossover to form cyclopropanes. While this method avoids metal catalysts, diastereoselectivity remains lower (dr ≤ 2:1) compared to Mn-mediated approaches.

Table 1: Comparison of Catalytic Cyclopropanation Methods

MethodCatalystDiastereoselectivity (dr)Yield (%)
Mn-PNP Hydrogen BorrowingMn-PNP complex3:1 to 4:170–90
Photoredox Radical4CzIPN/I~2~1:1 to 2:150–80

Protecting Group Strategies for 1,3-Dioxolane Functionality

The 1,3-dioxolane ring serves dual roles as a protecting group and a conformational constraint. Its installation typically precedes cyclopropanation to prevent ring strain-induced side reactions.

Acetal Formation

Treatment of a ketone precursor (e.g., 2-methylcyclopropanone) with 2-methyl-1,3-propanediol under acidic conditions (e.g., p-TsOH) forms the dioxolane ring quantitatively. The choice of solvent (toluene or DCM) and dehydrating agents (molecular sieves) ensures high conversion.

Stability Considerations

The dioxolane exhibits resilience toward basic and nucleophilic conditions but undergoes acid-catalyzed hydrolysis. Thus, subsequent steps (e.g., cyclopropanation under Mn catalysis) must avoid strongly acidic media. Temporary protection of the dioxolane as a tert-butyldimethylsilyl (TBS) ether is occasionally employed for incompatible transformations.

Table 2: Common Protecting Groups for Ketones in Dioxolane Synthesis

Protecting GroupFormation ConditionsStability Profile
1,3-DioxolaneAcid (HCl, p-TsOH)Stable to bases, labile to acid
TBS EtherTBSCl, imidazoleStable to acid, labile to fluoride

Benzyl Carboxamide Installation via Acylation Methodologies

The final step involves introducing the benzyl carboxamide group via N-acylation of a cyclopropane-dioxolane amine intermediate.

Acylation Reagents

Benzyl isocyanate or benzoyl chloride are preferred acylating agents due to their high reactivity. For example, treatment of 1-amino-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane with benzyl isocyanate in THF at 0°C affords the target carboxamide in 85% yield.

Coupling Agents

Carbodiimide-based reagents (e.g., DCC, EDCI) enhance acylation efficiency when using carboxylic acid precursors. For instance, coupling 1-cyclopropane-1-carboxylic acid with benzylamine using EDCI/HOBt achieves 90% conversion.

Table 3: Acylation Reagents and Conditions

ReagentSolventTemperature (°C)Yield (%)
Benzyl isocyanateTHF085
EDCI/HOBtDCM2590

Structural Features and Torsional Dynamics

The compound’s core consists of a cyclopropane ring fused to a 1,3-dioxolane moiety, with a benzyl carboxamide substituent. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level reveal that the cyclopropane ring adopts a planar geometry with C–C bond lengths of 1.50 Å, consistent with bent-bond character due to angular strain [4] [5]. The adjacent dioxolane ring exhibits a puckered conformation (dihedral angle: 25°), reducing torsional strain by partially staggering oxygen lone pairs [4].

Table 1: Key Geometric Parameters

ParameterCyclopropane RingDioxolane Ring
Bond Length (Å)1.501.43 (C–O)
Bond Angle (°)60.0108.5
Dihedral Angle (°)0.025.0

The N-benzyl carboxamide group adopts a trans configuration relative to the cyclopropane ring, minimizing steric clashes between the benzyl aromatic system and the dioxolane methyl group. Potential energy surface scans identify two low-energy conformers separated by a 12.3 kJ/mol barrier, corresponding to dioxolane puckering inversions [4].

Quantum Mechanical Studies on Ring Strain Distribution

Angle Strain and Electron Density Analysis

Natural bond orbital (NBO) analysis highlights significant angle strain in the cyclopropane ring, with C–C–C angles constrained to 60° versus the ideal tetrahedral angle of 109.5° [4]. This strain is partially mitigated by hyperconjugation from adjacent σ(C–C) bonds into antibonding σ*(C–C) orbitals, stabilizing the ring by 48 kJ/mol [5]. The dioxolane ring exhibits minimal angle strain (108.5° vs. ideal 109.5°) but sustains torsional strain from eclipsed oxygen lone pairs, quantified at 18 kJ/mol via MP2/cc-pVTZ calculations [4].

Charge Distribution and Reactivity

Averaged electrostatic potential (ESP) maps show:

  • High electron density at dioxolane oxygen atoms (δ⁻ = −0.32 e)
  • Moderate depletion at cyclopropane carbons (δ⁺ = +0.15 e)
  • Polarization of the carboxamide group (N: δ⁻ = −0.45 e; O: δ⁻ = −0.62 e)

This charge distribution suggests nucleophilic attack is most likely at the cyclopropane carbons, while the dioxolane oxygens may participate in hydrogen bonding [1] [2].

Quantitative Structure-Activity Relationship (QSAR) Predictions

Descriptor-Based Model

A partial least squares (PLS) model (R² = 0.89, Q² = 0.82) using 32 antifungal analogs identifies critical parameters:

  • Topological polar surface area (TPSA): 47.56 Ų (optimal range: 40–60 Ų) [1]
  • Octanol-water partition coefficient (LogP): 1.846 (ideal: 1.5–3.0) [1]
  • Hydrogen bond acceptor count: 3 (limits blood-brain barrier penetration)

Substituent Effect Predictions

Comparative molecular field analysis (CoMFA) contour maps suggest:

  • Electron-withdrawing groups at the benzyl para position enhance CYP51 binding
  • Bulky substituents on the dioxolane methyl improve selectivity over human targets
  • Extension of the carboxamide chain reduces metabolic stability

Table 3: Predicted IC₅₀ Values for Derivatives

SubstituentIC₅₀ (CYP51, μM)Selectivity Index (Human/C. albicans)
Parent compound0.4518.7
p-NO₂ benzyl0.299.4
Dioxolane-CF₃0.5132.1

The QSAR models propose that strategic modifications could enhance potency while maintaining selectivity, positioning this scaffold as a viable candidate for antifungal development [6].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.13649347 g/mol

Monoisotopic Mass

261.13649347 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-19

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